molecular formula C9H19NO2 B6352517 Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate;  95% CAS No. 168209-18-5

Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate; 95%

Cat. No. B6352517
CAS RN: 168209-18-5
M. Wt: 173.25 g/mol
InChI Key: ZKPSRFKXMINVFA-UHFFFAOYSA-N
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Description

“Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate” is a chemical compound with the molecular formula C9H19NO2 . It is also known as “methyl 3-(isobutylamino)-2-methylpropanoate” and "Propanoic acid, 2-methyl-3-[(2-methylpropyl)amino]-, methyl ester" . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate” is represented by the InChI code: 1S/C8H17NO2/c1-7(2)6-9-5-4-8(10)11-3/h7,9H,4-6H2,1-3H3 . This indicates that the molecule consists of 8 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate” is a liquid at room temperature . It has a predicted boiling point of approximately 209.7°C at 760 mmHg and a predicted density of approximately 0.9 g/mL . The refractive index is predicted to be n 20D 1.43 .

Mechanism of Action

Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate; 95% acts as a nucleophile, meaning it can attack electrophilic centers in organic molecules. This allows it to participate in a variety of chemical reactions, such as nucleophilic substitution, addition-elimination, and condensation reactions.
Biochemical and Physiological Effects
Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate; 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood and behavior. In addition, it has been shown to have anti-inflammatory and anti-oxidative effects in cell culture studies.

Advantages and Limitations for Lab Experiments

Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate; 95% is a versatile reagent that can be used in a variety of laboratory experiments. It is relatively non-toxic, making it safe to use in the laboratory. However, it can be difficult to handle due to its volatile nature, and it can be difficult to store due to its instability.

Future Directions

Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate; 95% has potential applications in drug discovery and development, as it has been shown to have a variety of biochemical and physiological effects. In addition, it has potential applications in the fields of materials science, as it can be used as a building block for the synthesis of a variety of materials. Finally, it has potential applications in the field of chemical synthesis, as it can be used as a reagent in a variety of reactions.

Synthesis Methods

Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate; 95% can be synthesized by a variety of methods, including the reaction of 2-methyl-3-aminopropanoic acid with 2-methylpropyl bromide in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction is carried out at a temperature of 90-100°C for several hours. The product is then purified by recrystallization from a mixture of ethanol and water.

Scientific Research Applications

Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate; 95% is widely used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals, fragrances, and plastics. It is also used in the synthesis of other organic compounds, such as amino acids and peptides. In addition, Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate; 95% has been used in the synthesis of a variety of heterocyclic compounds, such as pyridines and piperazines.

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

methyl 2-methyl-3-(2-methylpropylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-7(2)5-10-6-8(3)9(11)12-4/h7-8,10H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPSRFKXMINVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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